7-fluoro-1H-indole-5-carboxylic Acid
Overview
Description
7-Fluoro-1H-indole-5-carboxylic Acid is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 7th position and a carboxylic acid group at the 5th position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific fields .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-fluoro-1h-indole-5-carboxylic acid, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction often involves binding to the target receptors, which can trigger a cascade of biochemical reactions.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse biological and clinical applications.
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they likely have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Fluoro-1H-indole-5-carboxylic Acid are largely derived from its indole core. Indole derivatives are known to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives
Cellular Effects
Indole derivatives, including this compound, have been shown to exert profound effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole is known to be involved in several metabolic pathways, including the tryptophan-indole pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-indole-5-carboxylic Acid typically involves the fluorination of indole derivatives. One common method is the lithiation of 5-bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine, followed by treatment with trimethylstannane chloride and subsequent reaction with Selectfluor . This method yields the desired fluorinated indole derivative in good yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1H-indole-5-carboxylic Acid undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily, especially at the 3rd position.
Nucleophilic Addition: The carboxylic acid group can participate in nucleophilic addition reactions, forming esters and amides.
Oxidation and Reduction: The compound can undergo oxidation to form quinonoid structures and reduction to form dihydro derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Nucleophilic Addition: Alcohols and amines in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed:
Electrophilic Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Nucleophilic Addition: Esters and amides of this compound.
Oxidation and Reduction: Quinonoid and dihydro derivatives.
Scientific Research Applications
7-Fluoro-1H-indole-5-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing fluorinated drugs with enhanced efficacy and stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
- 5-Fluoro-1H-indole-2-carboxylic Acid
- 7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Comparison: 7-Fluoro-1H-indole-5-carboxylic Acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which imparts distinct chemical and biological properties. Compared to other fluorinated indole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
7-fluoro-1H-indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-4-6(9(12)13)3-5-1-2-11-8(5)7/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXBVKCHUTXDAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468648 | |
Record name | 7-fluoro-1H-indole-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256935-99-6 | |
Record name | 7-Fluoro-1H-indole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256935-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-fluoro-1H-indole-5-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoro-1H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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